4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid
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Overview
Description
“4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid” is a chemical compound with the molecular formula C10H7NO4 . It is also known as 4-(5-oxo-2,5-dihydro-1,2-oxazol-3-yl)benzoic acid . The compound is a powder at room temperature .
Molecular Structure Analysis
Oxazoles, including “this compound”, are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 205.17 . More specific physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Complex Formation and Redox Properties
4-(3-Oxo-1,2-oxazol-5-yl)benzoic acid and related ligands have been studied for their ability to form complexes with iron ions (Fe³⁺ and Fe²⁺). These studies focus on the stability and redox properties of these complexes, particularly their involvement in oxidative stress generation. This research has implications for the treatment of iron overload and biological media interactions (Steinhauser et al., 2005).
Synthesis and Antioxidant Properties
This compound has been used in synthesizing oxazole derivatives with potential antioxidant activity. These derivatives have shown significant effects on hepatic cytochrome P450-dependent enzymes, indicating their potential as antioxidants (Kuş et al., 2017).
Vanadium Complex Formation
Research has explored the binding of vanadium ions with tridentate ligands, including this compound. This study provides insights into the structural and spectral properties of these complexes, which are valuable for understanding their potential therapeutic applications (Pisano et al., 2013).
Utility in Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of various heterocyclic compounds like thiazole, pyrazole, and oxazole derivatives. These compounds have been characterized for their potential applications in various fields (Fadda et al., 2012).
Novel Fluorescence Probes Development
Researchers have developed novel fluorescence probes using derivatives of this compound. These probes are designed to detect reactive oxygen species and distinguish specific species, indicating their use in biological and chemical applications (Setsukinai et al., 2003).
Lanthanide Metal–Organic Frameworks
This compound has been used in creating lanthanide metal–organic frameworks. These frameworks are useful for luminescence sensing of metal ions and nitroaromatic compounds, indicating their potential in environmental and analytical chemistry (Wang et al., 2016).
C–H Functionalization in Organic Synthesis
It plays a role in the C–H functionalization of benzoic acid derivatives, a process important in organic synthesis. This research opens avenues for more efficient synthesis methods in pharmaceutical and chemical industries (Li et al., 2016).
Future Directions
Properties
IUPAC Name |
4-(3-oxo-1,2-oxazol-5-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-5-8(15-11-9)6-1-3-7(4-2-6)10(13)14/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVAVMQFSPCWWBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503955-71-2 |
Source
|
Record name | 4-(3-oxo-2,3-dihydro-1,2-oxazol-5-yl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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